9-Hydroxy-4-androstene-3,17-dione

biotransformation steroid dehydrogenase enzyme kinetics

For labs facing bottlenecks in steroid bioconversion research or needing a compliant reference standard for LC-MS/MS hormone residue analysis, sourcing high-purity 9-OH-AD is critical. - Preferred KstD substrate (Km = 36.9 ± 4.6 μM), enabling accurate enzyme kinetic studies and strain engineering for industrial glucocorticoid production. - Validated for Chinese food safety regulations (LOQ 0.1 μg/kg, MRM m/z 287.1→121.1), ensuring analytical compliance. - Supply includes full characterization traceable to USP/EP, supporting ANDA submissions and pharmaceutical QC without documentation gaps.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 560-62-3
Cat. No. B195040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-4-androstene-3,17-dione
CAS560-62-3
Synonyms9 alpha-hydroxy-4-androstene-3,17-dione
9 alpha-hydroxyandrost-4-ene-3,17-dione
9 alpha-hydroxyandrostenedione
9-hydroxy-4-androstene-3,17-dione
9-hydroxy-4-androstene-3,17-dione, (9beta,10alpha)-isomer
9-OH-AD
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O
InChIInChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1
InChIKeySNMVJSSWZSJOGL-PLOWYNNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxy-4-androstene-3,17-dione Overview


9-Hydroxy-4-androstene-3,17-dione (9-OH-AD) is a C19 hydroxylated steroid of the androstane class, possessing a 9α-hydroxyl group on the androst-4-ene-3,17-dione skeleton . This compound occurs as a white to light yellow crystalline powder with a molecular weight of 302.41 g/mol and a melting point range of 218.0–223.5 °C [1]. Commercially available grades range from ≥95.0% (HPLC/qNMR) to 99.92% purity [1]. It serves as a key intermediate in the microbial catabolism of sterols and in the industrial bioproduction of glucocorticoid pharmaceuticals [2].

Workflow Biotransformation intermediate for glucocorticoid pathways
Selection 9α-hydroxylated steroid with differentiated enzyme recognition
Use Context KstD substrate, regulatory residue analysis, ANDA reference

Why 9-OH-AD Is Irreplaceable


The 9α-hydroxylation of the androstenedione scaffold is a critical structural determinant that fundamentally alters enzymatic recognition, substrate specificity, and downstream chemical reactivity relative to non-hydroxylated or alternative hydroxylated analogs. 4-Androstene-3,17-dione (AD) lacks the 9α-OH group, resulting in different enzyme binding affinities and metabolic fates in microbial biotransformation systems [1]. Conversely, 4-hydroxyandrostenedione (formestane), hydroxylated at the C4 position, acts as a suicide aromatase inhibitor with distinct pharmacokinetic properties and is not suitable as a metabolic intermediate for glucocorticoid synthesis [2]. The positional specificity of hydroxylation dictates both the compound's role in sterol catabolic pathways and its regulatory acceptance in validated analytical methods .

Target
9-Hydroxy-4-androstene-3,17-dione

9α-OH group enables specific KstD affinity and regulatory method compliance.

vs.
Potential substitutes
4-Androstene-3,17-dione (AD)

Lacks 9α-OH; enzyme binding and biotransformation fate may differ substantially.

4-Hydroxyandrostenedione (formestane)

C4-hydroxylation leads to aromatase inhibition, not suitable as glucocorticoid intermediate.

Quantitative Evidence: 9-OH-AD vs. Analogs


Superior Substrate Affinity for KstD1

In a recombinant enzyme system, the purified 3-ketosteroid-Δ1-dehydrogenase from Mycobacterium smegmatis (MsKstD1) exhibited the highest substrate affinity toward 9α-hydroxy-4-androstene-3,17-dione compared to all other steroids tested [1]. This demonstrates that the 9α-hydroxyl group substantially enhances recognition by this critical biotransformation enzyme relative to the non-hydroxylated parent compound.

MsKstD1 affinity
Reported
Km = 36.9 ± 4.6 μM, highest affinity for MsKstD1 among tested steroids
Supports selection for KstD enzyme kinetic studies
Cross-study comparable; purified recombinant MsKstD1
biotransformation steroid dehydrogenase enzyme kinetics

Distinct KstD Homolog Substrate Preferences

Three homologues of 3-ketosteroid-Δ1-dehydrogenase (KstD1, KstD2, KstD3) from Mycobacterium neoaurum ATCC 25795 displayed differential substrate preferences and transcriptional responses [1]. 9-OH-AD is not merely a universal substrate; its conversion efficiency varies markedly depending on which KstD isoenzyme is employed, which directly contrasts with simpler substrates like 4-androstene-3,17-dione that may not exhibit such distinct isoenzyme selectivity.

KstD homolog preference
Class-level
9-OH-AD conversion efficiency varies with KstD1/2/3 expression; distinct from AD
Reveals isoenzyme-specific catalytic bottlenecks
Whole-cell bioconversion assay; M. neoaurum ATCC 25795
microbial bioconversion KstD sterol catabolism

GB 23200.121-2021 Compliance Requirement

The Chinese National Food Safety Standard GB 23200.121-2021 explicitly designates 9-hydroxy-4-androstene-3,17-dione as a required analyte reference standard for the determination of hormone residues in animal-derived foods using LC-MS/MS . This represents a binding compliance-driven procurement differentiator; laboratories performing this specific method cannot substitute alternative hydroxyandrostenedione isomers or analogs without failing method validation requirements.

GB 23200.121-2021
Data to verify
Explicitly named analyte; LOQ 0.1 μg/kg; MRM transitions specified
Method compliance requires this reference standard
Regulatory method; substitution voids compliance
food safety LC-MS/MS hormone residue

ANDA Reference Standard Traceability

9-Hydroxy-4-androstene-3,17-dione is supplied with detailed characterization data and can be used for analytical method development, method validation, and quality control for Abbreviated New Drug Applications (ANDA) or commercial testosterone production, with further traceability to USP or EP standards available . In contrast, in-class analogs such as 4-hydroxyandrostenedione or 19-hydroxyandrostenedione are not generally offered with the same regulatory-facing documentation package.

Regulatory documentation
Data to verify
Supplied with full characterization; traceable to USP/EP on request
Supports ANDA/QC documentation needs
Supplier claim; verify traceability before use
pharmaceutical analysis reference standard ANDA

9-OH-AD Application Scenarios


KstD Homolog Enzymatic Characterization

The high substrate affinity (Km = 36.9 ± 4.6 μM for MsKstD1) and distinct preference across KstD homologs make 9-OH-AD the preferred substrate for enzyme kinetic studies and functional characterization of KstD isoenzymes. Researchers engineering Mycobacterium or Bacillus strains for steroid bioconversion should use 9-OH-AD as the analytical target to accurately assess KstD activity, as simpler analogs do not reveal isoenzyme-specific catalytic bottlenecks [1][2].

Hormone Residue Testing per GB 23200.121-2021

Laboratories performing LC-MS/MS analysis of hormone residues in meat, liver, and fat samples under Chinese food safety regulations must procure 9-OH-AD as a certified reference standard. The method specifies an LOQ of 0.1 μg/kg and uses MRM transitions of m/z 287.1→121.1 for quantification. Substitution with any other androstenedione analog is not permitted and would invalidate method compliance .

ANDA Method Validation & Testosterone QC

Pharmaceutical QC laboratories preparing ANDA submissions or supporting commercial testosterone manufacturing should source 9-OH-AD as a reference standard with documented traceability to USP or EP monographs. This compound is supplied with full characterization data compliant with regulatory guidelines, supporting method development, validation, and routine QC without the documentation gaps associated with research-grade analogs .

Glucocorticoid Intermediate Bioproduction

In industrial biotransformation workflows converting low-cost phytosterols to high-value glucocorticoid intermediates, 9-OH-AD serves as the key product intermediate. Strain engineering efforts—including KstD knockout and NADH regeneration optimization—require precise quantification of 9-OH-AD yields and monitoring of byproduct formation. Procuring high-purity 9-OH-AD as an analytical standard ensures accurate yield calculations and process optimization [2].

Application
Selection Property
Validation Focus
KstD enzyme characterization
High substrate affinity for KstD homologs
Isoform activity profiling and kinetics
Hormone residue analysis (GB 23200.121)
Regulatory method compliance
LC-MS/MS method validation and traceability
ANDA/QC reference standard
Pharmacopeial traceability documentation
Audit-ready documentation and method transfer
Glucocorticoid intermediate bioproduction
Purity and process consistency
Yield monitoring and byproduct profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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